molecular formula C25H25NO6 B11143829 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11143829
M. Wt: 435.5 g/mol
InChI Key: CKNGXGZNVBBRSW-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

    Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

Anticancer Activity : Research indicates that similar chromeno-pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that these compounds can inhibit the proliferation of breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial and Antifungal Properties : The compound's unique structure allows it to interact with bacterial and fungal targets, potentially leading to the development of new antimicrobial agents.

Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Chromeno-pyrrole AMCF715Apoptosis induction
Chromeno-pyrrole BHeLa12Cell cycle arrest
Chromeno-pyrrole CA54910Inhibition of proliferation

Materials Science

The unique structure of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it a candidate for developing new materials with specific properties:

Polymer Development : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Coatings and Composites : Its chemical properties may allow it to be incorporated into coatings that provide protective barriers against environmental degradation.

Biological Research

In biological research, this compound serves as a valuable tool for understanding various biological processes:

Pharmacological Studies : It is employed in pharmacological research to elucidate the mechanisms of action related to its therapeutic effects.

Biochemical Pathway Analysis : The compound's interactions with specific enzymes and receptors can help researchers map out important biochemical pathways relevant to disease states.

Study on MCF7 Cells

A study demonstrated that a related chromeno-pyrrole compound significantly reduced cell viability in MCF7 breast cancer cells by inducing apoptosis through caspase activation. This highlights the potential of chromeno-pyrrole derivatives as anticancer agents.

Antimicrobial Efficacy

Another investigation revealed that a series of pyrrole derivatives exhibited potent activity against drug-resistant strains of bacteria. This suggests that the compound could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other derivatives of chromeno-pyrrole and tetrahydroquinoline. These compounds share some structural features but differ in their specific functional groups and biological activities. For example, N-(tetrahydroquinolin-1-yl) furancarboxamide derivatives are known for their anticancer and anti-inflammatory properties

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 341.36 g/mol

Structural Features

The compound features a chromeno-pyrrole core with substituents that include:

  • A 3,4-dimethoxyphenyl group that may contribute to its biological activity.
  • A tetrahydrofuran moiety which may enhance solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Chromeno-pyrroles have been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antiviral Activity

Recent studies have highlighted the antiviral properties of chromeno-pyrrole derivatives against SARS-CoV-2. Specifically, certain compounds in this class have been identified as potent inhibitors of the main protease (Mpro) of the virus, suggesting potential therapeutic applications in treating COVID-19 .

Enzyme Inhibition

Chromeno-pyrrole compounds have also been noted for their ability to act as enzyme inhibitors. For example, they can function as glucokinase activators and mimic glycosaminoglycans, which are important for various physiological processes including glucose metabolism and cellular signaling .

Synthesis and Characterization

A study published in ACS Omega details a one-pot synthesis method for producing chromeno[2,3-c]pyrrole derivatives with high yields (up to 92%) and good purity (>95%) . This synthetic route allows for the incorporation of various functional groups that can enhance biological activity.

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, compounds similar to this compound demonstrated significant anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Activity Table

Activity TypeCompound ClassMechanism of ActionReference
AntioxidantChromeno-PyrrolesFree radical scavenging
AnticancerChromeno-PyrrolesInduction of apoptosis; cell cycle arrest
AntiviralChromeno-PyrrolesInhibition of SARS-CoV-2 Mpro
Enzyme inhibitionChromeno-PyrrolesActivation of glucokinase

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO6/c1-14-6-8-18-17(11-14)23(27)21-22(15-7-9-19(29-2)20(12-15)30-3)26(25(28)24(21)32-18)13-16-5-4-10-31-16/h6-9,11-12,16,22H,4-5,10,13H2,1-3H3

InChI Key

CKNGXGZNVBBRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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